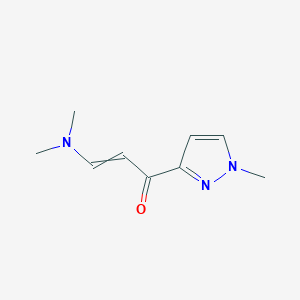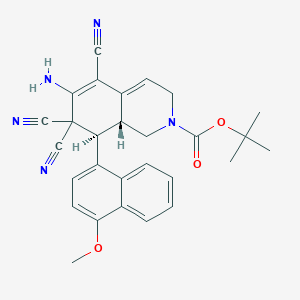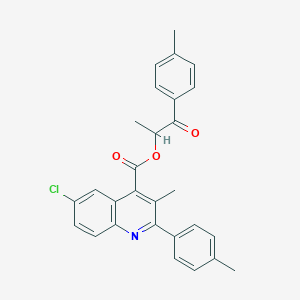
(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methylpyrazole-3-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its enone structure makes it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one involves its interaction with molecular targets through its enone and dimethylamino groups. These interactions can modulate various biochemical pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Similar enone structure with a phenyl group instead of a methylpyrazolyl group.
(2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one: Contains a thiophene ring instead of a pyrazole ring.
Uniqueness
The presence of the 1-methylpyrazolyl group in (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one distinguishes it from other enones, potentially imparting unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13N3O/c1-11(2)6-5-9(13)8-4-7-12(3)10-8/h4-7H,1-3H3 |
InChI-Schlüssel |
YCDSXHCGHXKDJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12462171.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12462187.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)



![N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B12462215.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)
